molecular formula C14H16N2O7S B11510028 6-(Morpholine-4-sulfonyl)-2-oxo-benzooxazole-3-carboxylic acid ethyl ester

6-(Morpholine-4-sulfonyl)-2-oxo-benzooxazole-3-carboxylic acid ethyl ester

Cat. No.: B11510028
M. Wt: 356.35 g/mol
InChI Key: GSYKOSARJYUHES-UHFFFAOYSA-N
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Description

ETHYL 6-(MORPHOLINE-4-SULFONYL)-2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOLE-3-CARBOXYLATE is a complex organic compound that features a benzoxazole core, a morpholine sulfonyl group, and an ethyl ester functionality

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 6-(MORPHOLINE-4-SULFONYL)-2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOLE-3-CARBOXYLATE typically involves multiple steps

    Preparation of Benzoxazole Core: The benzoxazole core can be synthesized by the cyclization of 2-aminophenol with carboxylic acids or their derivatives under acidic conditions.

    Introduction of Morpholine Sulfonyl Group: The morpholine sulfonyl group can be introduced by reacting morpholine with sulfonyl chloride in the presence of a base such as triethylamine.

    Formation of Ethyl Ester: The ethyl ester functionality can be introduced by esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

ETHYL 6-(MORPHOLINE-4-SULFONYL)-2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOLE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzoxazole core or the morpholine sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

ETHYL 6-(MORPHOLINE-4-SULFONYL)-2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOLE-3-CARBOXYLATE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific enzymes or receptors.

    Materials Science: It is used in the development of advanced materials, including polymers and coatings, due to its unique structural properties.

    Biological Research: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of ETHYL 6-(MORPHOLINE-4-SULFONYL)-2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOLE-3-CARBOXYLATE involves its interaction with specific molecular targets. The benzoxazole core can interact with enzymes or receptors, while the morpholine sulfonyl group may enhance its binding affinity and specificity. The ethyl ester functionality can influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

ETHYL 6-(MORPHOLINE-4-SULFONYL)-2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOLE-3-CARBOXYLATE can be compared with similar compounds such as:

    Benzoxazole Derivatives: These compounds share the benzoxazole core but may have different substituents, affecting their chemical and biological properties.

    Morpholine Derivatives: Compounds with the morpholine sulfonyl group but different cores can have varied applications and activities.

    Ethyl Ester Derivatives: These compounds have the ethyl ester functionality but different core structures, influencing their solubility and reactivity.

The uniqueness of ETHYL 6-(MORPHOLINE-4-SULFONYL)-2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOLE-3-CARBOXYLATE lies in its combination of these functional groups, providing a versatile scaffold for various applications.

Properties

Molecular Formula

C14H16N2O7S

Molecular Weight

356.35 g/mol

IUPAC Name

ethyl 6-morpholin-4-ylsulfonyl-2-oxo-1,3-benzoxazole-3-carboxylate

InChI

InChI=1S/C14H16N2O7S/c1-2-22-13(17)16-11-4-3-10(9-12(11)23-14(16)18)24(19,20)15-5-7-21-8-6-15/h3-4,9H,2,5-8H2,1H3

InChI Key

GSYKOSARJYUHES-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1C2=C(C=C(C=C2)S(=O)(=O)N3CCOCC3)OC1=O

Origin of Product

United States

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